Cas no 10264-28-5 (Hexanamide, N-butyl-)
Hexanamide, N-butyl- Chemical and Physical Properties
Names and Identifiers
-
- Hexanamide, N-butyl-
- N-butylhexanamide
- AC1L5M5M
- AR-1K6456
- Caproyl-n-butylamin
- CTK0I2556
- Hexanamide, N-butyl
- N-(n-Butyl)-hexanamid
- N-butylcaproamide
- N-Butyl-capronamid
- N-butyl-hexanoic acid amide
- N-n-Butylhexanamid
- N-n-Butyl-n-capronamid
- NSC74545
- NSC-74545
- N-butyl caproamide
- DTXSID90291263
- 10264-28-5
- AKOS003872210
- A826590
- ZEBBGLVPWGCPJN-UHFFFAOYSA-N
- EN300-7902065
- SCHEMBL714957
-
- Inchi: 1S/C10H21NO/c1-3-5-7-8-10(12)11-9-6-4-2/h3-9H2,1-2H3,(H,11,12)
- InChI Key: ZEBBGLVPWGCPJN-UHFFFAOYSA-N
- SMILES: O=C(CCCCC)NCCCC
Computed Properties
- Exact Mass: 171.16243
- Monoisotopic Mass: 171.162
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 0.858
- Boiling Point: 258.1°C at 760 mmHg
- Flash Point: 149.1°C
- Refractive Index: 1.434
- PSA: 29.1
- LogP: 2.87390
Hexanamide, N-butyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7902065-0.05g |
N-butylhexanamide |
10264-28-5 | 95.0% | 0.05g |
$174.0 | 2025-03-21 | |
| Enamine | EN300-7902065-0.1g |
N-butylhexanamide |
10264-28-5 | 95.0% | 0.1g |
$257.0 | 2025-03-21 | |
| Enamine | EN300-7902065-0.25g |
N-butylhexanamide |
10264-28-5 | 95.0% | 0.25g |
$367.0 | 2025-03-21 | |
| Enamine | EN300-7902065-0.5g |
N-butylhexanamide |
10264-28-5 | 95.0% | 0.5g |
$579.0 | 2025-03-21 | |
| Enamine | EN300-7902065-1.0g |
N-butylhexanamide |
10264-28-5 | 95.0% | 1.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-7902065-2.5g |
N-butylhexanamide |
10264-28-5 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
| Enamine | EN300-7902065-5.0g |
N-butylhexanamide |
10264-28-5 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 | |
| Enamine | EN300-7902065-10.0g |
N-butylhexanamide |
10264-28-5 | 95.0% | 10.0g |
$3191.0 | 2025-03-21 | |
| 1PlusChem | 1P0008HK-50mg |
Hexanamide, N-butyl- |
10264-28-5 | 95% | 50mg |
$269.00 | 2023-12-27 | |
| 1PlusChem | 1P0008HK-100mg |
Hexanamide, N-butyl- |
10264-28-5 | 95% | 100mg |
$369.00 | 2023-12-27 |
Hexanamide, N-butyl- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on Hexanamide, N-butyl-
Hexanamide, N-butyl- (CAS No. 10264-28-5): Chemical Profile and Emerging Applications
Hexanamide, N-butyl-, identified by its Chemical Abstracts Service (CAS) number 10264-28-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This amide derivative, characterized by a butyl group attached to the nitrogen atom of a hexanoyl chain, has garnered attention due to its versatile structural and functional properties. The compound's unique molecular architecture makes it a valuable candidate for various applications, ranging from biochemical studies to the development of novel therapeutic agents.
The synthesis of Hexanamide, N-butyl- typically involves the reaction between hexanoic acid and butylamine under controlled conditions. This process yields the amide bond, which is central to the compound's reactivity and utility. The presence of the butyl group enhances the compound's solubility in organic solvents, making it more amenable for formulation in pharmaceutical and industrial applications.
In recent years, Hexanamide, N-butyl- has been explored for its potential in drug discovery and development. Its amide functionality is a key pharmacophore in many bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors. Studies have demonstrated that amides like Hexanamide, N-butyl- can modulate biological pathways by acting as intermediates in the synthesis of more complex pharmacological agents.
One of the most promising areas of research involving Hexanamide, N-butyl- is its role in anti-inflammatory and analgesic therapies. Researchers have investigated its potential as a lead compound for developing new drugs that target inflammatory pathways. The butyl group's steric properties influence the compound's binding affinity to target proteins, making it a valuable scaffold for structure-activity relationship (SAR) studies.
The chemical stability of Hexanamide, N-butyl- under various conditions has also been a focus of interest. Studies have shown that this compound exhibits good stability in aqueous solutions at physiological pH, which is crucial for its use in pharmaceutical formulations. Additionally, its resistance to hydrolysis under ambient conditions makes it a reliable intermediate in multi-step synthetic routes.
Emerging applications of Hexanamide, N-butyl- extend beyond pharmaceuticals into materials science. The compound's ability to form inclusion complexes with other molecules has led to its exploration as a carrier for drug delivery systems. These complexes can enhance the bioavailability and targeted delivery of therapeutic agents, improving treatment efficacy.
The toxicological profile of Hexanamide, N-butyl- has been thoroughly evaluated to ensure safety in various applications. Preliminary studies indicate that the compound exhibits low acute toxicity when administered orally or dermally in animal models. However, further research is needed to fully understand its long-term effects and potential side reactions.
The industrial synthesis of Hexanamide, N-butyl- has seen advancements in green chemistry approaches. Researchers are exploring catalytic methods that reduce waste and energy consumption during production. These innovations align with global efforts to promote sustainable chemical manufacturing practices.
In conclusion, Hexanamide, N-butyl-, with its CAS number 10264-28-5, represents a multifaceted compound with significant potential across multiple domains. Its role in pharmaceutical development, particularly in anti-inflammatory therapies, underscores its importance as a chemical entity. As research continues to uncover new applications and synthetic methodologies, the value of this compound is expected to grow further.
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